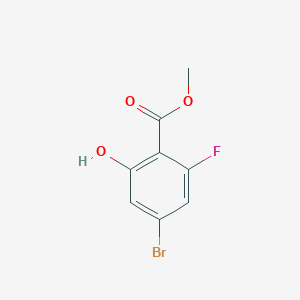

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 4-bromo-2-fluoro-6-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-fluoro-6-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWLOFCMJIYTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735970 | |

| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-18-3 | |

| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Abstract

This technical guide provides an in-depth, expertly curated pathway for the synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process commencing with the readily available starting material, 2-fluoro-6-hydroxybenzoic acid. The guide elucidates the strategic rationale behind each synthetic transformation, focusing on the principles of electrophilic aromatic substitution and regioselectivity. Detailed, field-proven experimental protocols for both the initial esterification and subsequent selective bromination are provided, ensuring a reproducible and efficient synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a self-validating system for the production of this valuable substituted benzoate.

Introduction and Strategic Overview

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and material science. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester—on a benzene scaffold makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these substituents allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine site or derivatization of the hydroxyl group.

The synthesis pathway detailed herein has been designed for efficiency, high yield, and regiochemical control. The process begins with 2-fluoro-6-hydroxybenzoic acid, which undergoes a Fischer esterification to protect the carboxylic acid and form the intermediate, methyl 2-fluoro-6-hydroxybenzoate. The subsequent and critical step is the selective bromination of this intermediate. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The potent ortho-, para-directing influence of the hydroxyl group, reinforced by the fluorine atom, overwhelmingly favors the introduction of the bromine atom at the C4 position, para to the hydroxyl group. This guide provides the technical details to successfully execute this synthetic sequence.

Synthetic Pathway Workflow

The overall synthetic transformation is a two-step process as illustrated in the workflow diagram below.

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-fluoro-6-hydroxybenzoate (Intermediate)

This initial step involves a classic Fischer esterification, where the carboxylic acid is converted to a methyl ester using methanol in the presence of an acid catalyst. This not only prepares the molecule for the subsequent bromination step but also protects the carboxylic acid functionality.

Reaction Scheme: Starting Material: 2-Fluoro-6-hydroxybenzoic acid Product: Methyl 2-fluoro-6-hydroxybenzoate

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| 2-Fluoro-6-hydroxybenzoic acid | 156.11 | 10.0 g | 1.0 |

| Methanol (anhydrous) | 32.04 | 200 mL | Excess |

| Sulfuric Acid (concentrated) | 98.08 | 2.0 mL | Catalytic |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-hydroxybenzoic acid (10.0 g).

-

Add anhydrous methanol (200 mL) to the flask and stir until the solid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing 200 mL of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting methyl 2-fluoro-6-hydroxybenzoate can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (Final Product)

This step employs N-bromosuccinimide (NBS) for a regioselective electrophilic aromatic bromination. The combined activating and directing effects of the hydroxyl and fluoro groups ensure the selective introduction of the bromine atom at the C4 position.[1][2]

Reaction Scheme: Starting Material: Methyl 2-fluoro-6-hydroxybenzoate Product: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Methyl 2-fluoro-6-hydroxybenzoate | 170.14 | 5.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.23 g | 1.0 |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask, dissolve methyl 2-fluoro-6-hydroxybenzoate (5.0 g) in anhydrous acetonitrile (100 mL).

-

To the stirred solution, add N-bromosuccinimide (5.23 g) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC.[2]

-

Once the starting material is consumed, quench the reaction by adding deionized water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 40 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 4-bromo-2-fluoro-6-hydroxybenzoate as a solid.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the predictable regioselectivity of the bromination step. This is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring of the intermediate, methyl 2-fluoro-6-hydroxybenzoate.

Caption: Rationale for regioselective bromination.

The hydroxyl group is a potent activating group that directs electrophiles to its ortho and para positions (C1, C3, and C5 relative to its position at C6). The fluorine atom, while inductively withdrawing, also directs ortho and para through resonance (C1, C3, and C5 relative to its position at C2). The ester group is deactivating and directs meta (C3 and C5). The confluence of these effects strongly favors electrophilic attack at the C4 position, which is para to the highly activating hydroxyl group.

Characterization of Products

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Methyl 2-fluoro-6-hydroxybenzoate (Intermediate)

-

¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the hydroxyl proton, and multiplets for the three aromatic protons.

-

¹³C NMR: Signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons are expected.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~3000 cm⁻¹), the ester C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200 cm⁻¹) should be observed.[3]

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the molecule (C₈H₇FO₃, MW: 170.14) should be present.

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (Final Product)

-

¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the hydroxyl proton, and two doublets in the aromatic region for the two remaining aromatic protons, likely showing coupling to the fluorine atom.

-

¹³C NMR: Signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, including the carbon attached to bromine, are expected.

-

IR Spectroscopy: In addition to the bands observed for the intermediate, a characteristic C-Br stretching vibration will be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity, corresponding to the isotopes ⁷⁹Br and ⁸¹Br (C₈H₆BrFO₃, MW: 249.03).

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Specific Hazards:

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Organic Solvents (Ethyl Acetate, Acetonitrile, Hexane): Flammable. Keep away from ignition sources.

-

Conclusion

The synthetic pathway presented in this guide offers a reliable and efficient method for the preparation of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. By leveraging a standard Fischer esterification followed by a highly regioselective bromination with NBS, this protocol provides a clear and reproducible route to this valuable chemical intermediate. The detailed experimental procedures and mechanistic rationale serve as a robust resource for researchers in organic synthesis and drug discovery.

References

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

- Baker, S. I., et al. (2022).

- The Royal Society of Chemistry. Supporting Information for [Article Title].

- Tee, O. S., & Iyengar, N. R. (1985). The bromination of salicylate anions. Evidence for the participation of the ortho carboxylate group. Journal of the American Chemical Society, 107(2), 455–459.

- Li, A., et al. (2015).

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

-

PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

- PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457.

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Biological Magnetic Resonance Bank. bmse001194 Methyl 4-hydroxybenzoate. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents.

- Google Patents.

-

ResearchGate. FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

- Google Patents.

- RSC Publishing. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 10(52), 31213-31221.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

-

University of Texas at Dallas. Preparation of Methyl Benzoate. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23).

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

- CABI Digital Library. (2012). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Scientific Papers: Animal Science and Biotechnologies, 45(1), 287-290.

- Thieme. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Link]

- PubMed. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(23), 6589–6597.

- Google Patents. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides a versatile scaffold for the development of novel molecules. The interplay of these functional groups dictates its reactivity and potential applications, particularly as a building block in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine, for instance, is a well-established method in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] This guide offers a comprehensive overview of the chemical properties, synthesis, and potential reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, providing a critical resource for professionals in the field.

Chemical Identity and Physicochemical Properties

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a solid at room temperature. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers.

| Property | Value / Information | Source(s) |

| IUPAC Name | methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| CAS Number | 1193162-18-3 | [6] |

| Molecular Formula | C₈H₆BrFO₃ | [6] |

| Molecular Weight | 249.03 g/mol | [7] |

| Physical Form | White to light brown solid | [7] |

| Boiling Point | 299.2 ± 40.0 °C (Predicted) | [7] |

| Density | 1.703 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 7.80 ± 0.15 (Predicted) | [7] |

| Storage | Sealed in dry, room temperature conditions |

Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can be logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid. This is a standard and widely practiced transformation in organic synthesis.

Proposed Synthesis Workflow

Caption: Proposed synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of substituted benzoic acids.[8][9][10]

Materials:

-

4-bromo-2-fluoro-6-hydroxybenzoic acid

-

Anhydrous Methanol (as solvent and reagent)

-

Concentrated Sulfuric Acid (catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-bromo-2-fluoro-6-hydroxybenzoic acid (1.0 equivalent).

-

Add a sufficient amount of anhydrous methanol to dissolve the starting material.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. - Two aromatic protons appearing as doublets or doublet of doublets, influenced by the bromine and fluorine substituents. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - A peak for the methyl ester carbon around 52 ppm. - A peak for the carbonyl carbon of the ester around 165-170 ppm. - Aromatic carbon signals, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group. The carbon attached to fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | - A broad absorption band for the hydroxyl group (O-H stretch) around 3200-3500 cm⁻¹. - A strong absorption for the carbonyl group (C=O stretch) of the ester around 1700-1730 cm⁻¹. - C-O stretching bands for the ester and phenol. - C-Br and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Potential Transformations

The reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is governed by its three key functional groups: the aryl bromide, the phenolic hydroxyl group, and the methyl ester. This trifunctional nature makes it a valuable intermediate for further chemical modifications.

Caption: Key reaction pathways for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14][15] This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a boronic acid or boronate ester.

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a suitable ligand.

-

Base: An aqueous base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A two-phase system, often toluene/water or dioxane/water.

-

Procedure: The reactants, catalyst, and base are heated in the solvent system under an inert atmosphere until the reaction is complete.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily converted into an ether through the Williamson ether synthesis.[16][17][18][19][20] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

General Protocol for Williamson Ether Synthesis:

-

Reactants: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, an alkyl halide (e.g., methyl iodide, ethyl bromide).

-

Base: A suitable base to deprotonate the phenol, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

-

Procedure: The phenol is treated with the base to form the alkoxide, followed by the addition of the alkyl halide. The reaction mixture is typically stirred at room temperature or gently heated.

Ester Hydrolysis

The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful if the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate are not extensively documented in publicly available literature, its structural motifs are highly relevant to modern drug discovery. Substituted benzoic acid derivatives are known to be key components in the development of various therapeutic agents, including kinase inhibitors.[21][22][23]

The presence of both a bromine and a fluorine atom on the aromatic ring offers several advantages:

-

Metabolic Stability: The C-F bond is very strong and can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[2][3][4]

-

Modulation of Physicochemical Properties: Fluorine can alter the pKa, lipophilicity, and membrane permeability of a molecule, which can be fine-tuned to optimize its pharmacokinetic profile.[2]

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[1]

-

Synthetic Handle: The bromine atom provides a reactive site for further diversification of the molecular scaffold through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Logical flow from the compound's properties to its application in drug discovery.

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate represents a highly functionalized and synthetically versatile building block for chemical research and drug development. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of analogous compounds. The presence of multiple, orthogonally reactive functional groups makes it an attractive starting material for the synthesis of complex molecular architectures. Its potential to serve as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition, underscores its importance for researchers and scientists in the pharmaceutical industry.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

G. Sandford. (2024). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 283, 110323. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ACS Publications. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituted 2-arylbenzothiazoles as kinase inhibitors: Hit-to-lead optimization. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubMed. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzoic acid, o-trifluoroacetyl-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester, acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methylparaben. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. americanelements.com [americanelements.com]

- 7. Methyl 4-broMo-2-fluoro-6-hydroxybenzoate CAS#: 1193162-18-3 [m.chemicalbook.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. benchchem.com [benchchem.com]

- 10. iajpr.com [iajpr.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 21. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS: 1193162-18-3): Properties, Synthesis, and Applications in Research and Development

Executive Summary

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a trifunctionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a central benzene ring—offers a versatile scaffold for synthetic chemists. The bromine provides a reactive handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the phenolic and ester moieties allow for a wide range of classical derivatization. This guide provides an in-depth analysis of its chemical properties, a proposed, field-proven synthetic methodology, its key reactive sites, potential applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Structural Properties

The compound is typically supplied as a white to light brown solid and should be stored in a dry, sealed environment at room temperature to ensure stability.[4][5] Its core identity and key properties, including several predicted values, are summarized below.

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1193162-18-3 | [1][6] |

| Molecular Formula | C₈H₆BrFO₃ | [1][6] |

| Molecular Weight | 249.03 g/mol | [6] |

| IUPAC Name | methyl 4-bromo-2-fluoro-6-hydroxybenzoate | [4][6] |

| Appearance | White to light brown solid | [4][5] |

| Boiling Point | 299.2 ± 40.0 °C (Predicted) | [5] |

| Density | 1.703 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.80 ± 0.15 (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [4][5] |

| SMILES | COC(=O)C1=C(C=C(C=C1F)Br)O | [6] |

| InChI Key | QXWLOFCMJIYTHD-UHFFFAOYSA-N | [4][6] |

Chemical Structure

The structural arrangement of the functional groups is critical to the molecule's reactivity and utility.

Caption: Chemical structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Proposed Synthesis & Manufacturing Workflow

While specific manufacturing protocols for this exact compound are proprietary, a robust and scalable synthesis can be readily designed based on well-established chemical principles. The most direct and industrially viable approach is the Fischer esterification of the corresponding carboxylic acid, 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0).[7][8][9] This method is widely used for the synthesis of aromatic esters due to its efficiency and the use of common, inexpensive reagents.[10]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity confirmed by standard analytical techniques (NMR, MS).

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluoro-6-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of starting material) to fully dissolve the acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.

-

Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using excess methanol as the solvent drives it towards the ester product.

-

-

Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Workup: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water. This will precipitate the crude product.

-

Neutralization & Extraction: Neutralize the aqueous mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[10]

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure methyl 4-bromo-2-fluoro-6-hydroxybenzoate.[10]

Chemical Reactivity and Synthetic Utility

The value of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate lies in the distinct reactivity of its three primary functional sites, allowing for sequential and regioselective modifications. This makes it a powerful intermediate for building molecular complexity.

Caption: Reactivity map showing key transformation sites on the molecule.

-

Aryl Bromide Site: This is arguably the most valuable position for complex molecule synthesis. It is an ideal substrate for palladium-catalyzed cross-coupling reactions.[11]

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, creating biaryl structures common in many pharmaceutical agents.

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds, providing access to substituted anilines and diarylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes forges C-C triple bonds, a key linkage in many natural products and functional materials.

-

-

Phenolic Hydroxyl Site: The acidic proton of the hydroxyl group can be easily removed with a mild base, forming a phenoxide that is a potent nucleophile.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) yields various ethers, which can alter solubility and act as protecting groups.

-

O-Acylation: Reaction with acyl chlorides or anhydrides produces phenyl esters, another common functional group and protecting strategy.

-

-

Methyl Ester Site: This group offers a gateway to other carbonyl derivatives.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) or acidic hydrolysis readily converts the ester back to the parent carboxylic acid, which can then be used in amide couplings or other transformations.

-

Amidation: Direct reaction with amines, often requiring heat or a Lewis acid catalyst, can form a diverse range of amides, a critical functional group in medicinal chemistry.

-

Applications in Drug Discovery and Development

Halogenated aromatic compounds are foundational in modern medicinal chemistry.[11][12] Methyl 4-bromo-2-fluoro-6-hydroxybenzoate serves as a high-value starting material for constructing novel molecular entities.

-

Scaffold for Kinase Inhibitors: A structurally related compound, Methyl 4-Bromo-2-fluoro-6-methylbenzoate, is explicitly used in the synthesis of inhibitors for MAP kinase-interacting kinases 1 and 2 (Mnk1/Mnk2), which are targets in oncology.[13] This strongly suggests that the title compound is an excellent candidate for similar inhibitor design programs, where the hydroxyl group can be used to form key hydrogen bonds with the target protein's active site.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of ~249 g/mol , this compound fits within the "Rule of Three" criteria for a fragment. It can be used in screening campaigns to identify initial hit compounds that bind to protein targets. The three distinct functional handles then allow for rapid and logical "fragment growing" or "fragment linking" to improve potency and selectivity.

-

Modulation of Physicochemical Properties: The fluorine atom ortho to the hydroxyl group can lower the pKa of the phenol and participate in favorable electrostatic or hydrogen bonding interactions. The strategic placement of the bromine and fluorine allows chemists to systematically tune properties like lipophilicity (logP), metabolic stability, and binding affinity during the lead optimization phase of drug development.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance, and all operations should be conducted within a certified chemical fume hood by trained personnel.[14]

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][6] |

| Signal Word | Warning | [4][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][15] |

Recommended Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid direct contact with the substance.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

-

Spills: In case of a spill, mark the contaminated area and clean up only with appropriate protective equipment. Avoid creating dust. Transfer spilled material to a closable, labeled container for disposal.[14]

-

Fire: Use carbon dioxide, dry chemical powder, or foam for extinction. Firefighters should wear self-contained breathing apparatus.[14]

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a strategically designed chemical intermediate that provides researchers and process chemists with a powerful tool for organic synthesis. Its three distinct points of reactivity enable a modular approach to constructing complex molecules, making it particularly valuable in the iterative cycles of drug discovery and lead optimization. By understanding its properties, reactivity, and safety requirements, scientists can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.

References

- 1. americanelements.com [americanelements.com]

- 2. leapchem.com [leapchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | 1193162-18-3 [sigmaaldrich.com]

- 5. Methyl 4-broMo-2-fluoro-6-hydroxybenzoate CAS#: 1193162-18-3 [amp.chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. chemscene.com [chemscene.com]

- 8. 1805589-29-0|4-Bromo-2-fluoro-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. 1805589-29-0 | 4-Bromo-2-fluoro-6-hydroxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS#: 1427409-40-2 [amp.chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. METHYL 4-BROMO-2-HYDROXYBENZOATE - Safety Data Sheet [chemicalbook.com]

- 16. nwabr.org [nwabr.org]

Spectroscopic data of "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Authored by a Senior Application Scientist

Abstract

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound that serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly as modulators for prostaglandin E2 (PGE2) receptors.[1][2][3] Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available published spectra, this document serves as a predictive guide, grounded in fundamental spectroscopic principles and extensive experience with similar molecular scaffolds. We will delve into the causality behind expected spectral features, provide standardized protocols for data acquisition, and present a framework for the logical interpretation of the results.

Molecular Structure and Spectroscopic Implications

The structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate incorporates several key functional groups and substitution patterns on a benzene ring, each exerting a distinct influence on its spectroscopic signature.

-

Aromatic Ring: Forms the core scaffold, with protons and carbons exhibiting chemical shifts in characteristic aromatic regions.[4][5]

-

Substituents:

-

-OH (Hydroxyl): A strongly activating, ortho-para directing group. It will significantly influence the electronic environment of the ring and exhibit a characteristic broad absorption in the IR spectrum.

-

-F (Fluoro): An electronegative halogen that is deactivating yet ortho-para directing. Its primary impact in NMR will be through spin-spin coupling to adjacent protons and carbons.

-

-Br (Bromo): A deactivating, ortho-para directing halogen. Its key signature will be the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in mass spectrometry.[6]

-

-COOCH₃ (Methyl Ester): A deactivating, meta-directing group. It will show characteristic signals for the carbonyl carbon and the methoxy protons/carbon.

-

The asymmetric 1,2,3,4,5-pentasubstituted pattern means that all aromatic carbons and protons are chemically non-equivalent, which should lead to a complex but interpretable set of signals in the NMR spectra.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts of aromatic protons are influenced by the electronic effects (shielding/deshielding) of the substituents.[8] Electron-donating groups like -OH shield ortho/para positions (shift upfield), while electron-withdrawing groups like -COOCH₃ deshield them (shift downfield).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | Broad Singlet | 1H | Ar-OH | The acidic proton of the phenol will appear as a broad singlet at a downfield chemical shift, exchangeable with D₂O. |

| ~7.15 | Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is ortho to the bromine and meta to the hydroxyl and fluoro groups. It will be coupled to both the H-3 proton (⁴J) and the fluorine atom (⁴J). |

| ~6.80 | Doublet of doublets (dd) | 1H | Ar-H (H-3) | This proton is ortho to the fluorine and hydroxyl groups and meta to the bromine. It will be strongly coupled to the fluorine atom (³J) and weakly to the H-5 proton (⁴J). |

| 3.85 | Singlet | 3H | -COOCH₃ | The three protons of the methyl ester group are equivalent and not coupled to other protons, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the eight unique carbon atoms in the molecule.[9] The chemical shifts are determined by hybridization and the electronegativity of attached and nearby atoms.[10] Carbons bonded to electronegative atoms (O, F, Br) will be shifted downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |

|---|---|---|

| ~168.0 | C =O | The carbonyl carbon of the ester group appears significantly downfield. |

| ~159.0 (d) | C -OH (C-6) | Aromatic carbon attached to the hydroxyl group. Expected to be a doublet due to coupling with the fluorine atom (²J C-F). |

| ~157.0 (d) | C -F (C-2) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant (¹J C-F). |

| ~125.0 (d) | C -H (C-5) | Aromatic methine carbon. Expected to show a small C-F coupling. |

| ~115.0 (d) | C -Br (C-4) | Aromatic carbon attached to bromine. The chemical shift is influenced by the heavy atom effect and C-F coupling.[11] |

| ~110.0 (d) | C -H (C-3) | Aromatic methine carbon ortho to the fluorine, showing a significant ²J C-F coupling. |

| ~108.0 (d) | C -COOCH₃ (C-1) | Quaternary aromatic carbon attached to the ester group. Expected to show coupling to the fluorine atom. Quaternary carbons often have lower intensity.[12] |

| ~52.5 | -COOC H₃ | The sp³-hybridized carbon of the methyl ester group. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the -OH peak, which will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 220-240 ppm.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

NMR Workflow Diagram

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Broad, Strong | O-H stretch | Phenolic -OH |

| ~3050 | Medium-Weak | C-H stretch (sp²) | Aromatic C-H |

| ~2960 | Weak | C-H stretch (sp³) | Methyl C-H |

| ~1720 | Strong, Sharp | C=O stretch | Ester Carbonyl |

| 1600, 1500 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester & Phenol C-O |

| ~1100 | Strong | C-F stretch | Aryl-Fluoride |

Causality of Key Absorptions:

-

The broadness of the O-H stretch is due to hydrogen bonding.

-

The C=O stretch of the ester is at a relatively high frequency. Conjugation with the aromatic ring typically lowers this value, but the presence of the ortho -OH and -F groups can modulate this effect electronically and through intramolecular hydrogen bonding.[13]

-

The aromatic C=C stretching vibrations give rise to a pair of characteristic peaks around 1600 and 1500 cm⁻¹.[14]

Standard Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, offering valuable structural clues.[6]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of C₈H₆BrFO₃ is 247.94 g/mol . The mass spectrum will show a characteristic molecular ion cluster due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] Therefore, we expect to see two peaks of almost equal intensity at m/z 248 (for the ⁷⁹Br isotopologue) and m/z 250 (for the ⁸¹Br isotopologue).

-

Key Fragmentation Pathways: Fragmentation often occurs to form the most stable cations.[15]

-

Loss of -OCH₃: A primary fragmentation will be the loss of the methoxy radical (•OCH₃, 31 Da) from the ester, leading to a prominent acylium ion cluster at m/z 217/219 .

-

Loss of -COOCH₃: Loss of the entire methyl ester group as a radical (•COOCH₃, 59 Da) would result in a fragment at m/z 189/191 .

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 169 .

-

Standard Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Gas Chromatography (GC):

-

Inject a small volume (1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities (e.g., ramp from 100°C to 280°C).

-

-

Mass Spectrometry (MS):

-

The compound eluting from the GC column enters the ion source of the mass spectrometer.

-

Use standard Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion cluster and interpreting the major fragment ions.

Fragmentation Logic Diagram

Caption: Predicted major EI-MS fragmentation pathways.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. By applying fundamental principles of NMR, IR, and MS, we have established a clear set of expectations for the spectral data. The ¹H and ¹³C NMR spectra will resolve the specific arrangement of substituents through chemical shifts and C-F coupling, IR spectroscopy will confirm the presence of key hydroxyl and carbonyl functional groups, and mass spectrometry will verify the molecular weight and elemental composition through its distinct bromine isotopic pattern. The protocols outlined herein represent a robust, self-validating system for any researcher or drug development professional working with this important chemical intermediate, ensuring structural integrity and purity.

References

- Vertex AI Search.

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. [Link]

-

PubMed. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. [Link]

- Google Patents. (2018).

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

- Google Patents. (2018).

-

RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

- Google P

- Google Patents. (2018).

-

Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

OpenStax adaptation. Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

OpenStax. Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

- Google Patents. (2020). WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.

-

ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

-

ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2025). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators - Google Patents [patents.google.com]

- 2. WO2018210992A1 - Pyrimidine derivatives - Google Patents [patents.google.com]

- 3. WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. readchemistry.com [readchemistry.com]

A Technical Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. We will explore its chemical identity, synthesis, reactivity, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

IUPAC Name: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1193162-18-3 | |

| Molecular Formula | C₈H₆BrFO₃ | |

| Molecular Weight | 249.03 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can be logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid. A standard and efficient method for this transformation is the Fischer esterification.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the parent benzoic acid to the target methyl ester.

Caption: Proposed Fischer Esterification for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Adapted)

This protocol is adapted from the well-established synthesis of a structurally similar compound, Methyl 4-bromo-2-hydroxybenzoate[2]. The key difference lies in the starting material.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluoro-6-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Reactivity and Mechanistic Insights

The chemical reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is governed by the interplay of its three key functional groups: the methyl ester, the phenolic hydroxyl group, and the halogenated aromatic ring.

-

Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be a site for transesterification reactions.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. This group can undergo O-alkylation to form ethers, a common strategy in drug development to modify solubility and pharmacokinetic properties[3].

-

Aromatic Ring: The benzene ring is substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a methyl carboxylate group. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The fluorine atom and the hydroxyl group are electron-donating groups that can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Logical Relationship of Functional Group Reactivity

The following diagram outlines the potential reaction pathways based on the functional groups present.

Caption: Potential reactivity pathways for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Applications in Research and Drug Development

Halogenated benzoates are a significant class of compounds in medicinal chemistry due to the ability of halogens to modulate the electronic and lipophilic properties of molecules, often leading to enhanced biological activity[4][5]. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, with its multiple functional groups, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound is a key intermediate for the synthesis of various bioactive molecules. For instance, a structurally related compound, Methyl 4-Bromo-2-fluoro-6-methylbenzoate, is utilized in the synthesis of inhibitors for Mnk1 and Mnk2, kinases implicated in cancer progression[6]. The presence of the bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, a common strategy in the development of kinase inhibitors.

Potential in Agrochemical and Materials Science

Beyond pharmaceuticals, fluorinated and brominated aromatic compounds are of interest in the development of agrochemicals and advanced materials. The unique electronic properties imparted by the halogen atoms can be exploited in the design of novel pesticides, herbicides, and functional organic materials.

Safety and Handling

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a versatile and valuable building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a key intermediate in the synthesis of a wide range of potentially bioactive molecules and novel materials. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. [Link]

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]

-

Supplementary Information - DOI. [Link]

-

Solved NMR spectra of methyl benzoate and methyl | Chegg.com. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P

-

Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

-

Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem. [Link]

-

Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - Taylor & Francis Online. [Link]

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]

-

Beyond Preservation: The Pharmaceutical and Medicinal Roles of Sodium Benzoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link]

-

(PDF) Benzochalcogenodiazoles, Synthesis, and Applications in Medicinal Chemistry and Photomedicine - ResearchGate. [Link]

-

Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem. [Link]

Sources

- 1. 1193162-18-3|Methyl 4-bromo-2-fluoro-6-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 4. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS#: 1427409-40-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a key building block in the development of novel pharmaceutical agents. This document delves into the strategic retrosynthetic analysis, selection of optimal starting materials, and detailed, step-by-step protocols for a validated three-step synthesis. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to empower researchers in their synthetic endeavors. All protocols are designed to be self-validating, ensuring reproducibility and high yields.

Introduction and Retrosynthetic Strategy

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic compound with significant potential as a scaffold in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and electron-donating hydroxyl and ester groups, offers multiple points for further chemical modification. The strategic design of a synthetic route to this molecule is paramount for ensuring a consistent and scalable supply for research and development.

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the ester and carboxyl groups to reveal a key intermediate, 4-bromo-2-fluorophenol. This intermediate is readily accessible from commercially available starting materials.

Caption: Forward synthetic pathway for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

The initial step involves the electrophilic aromatic substitution of 2-fluorophenol with bromine. The hydroxyl and fluoro groups are both ortho, para-directing. Due to steric hindrance from the existing substituents at the ortho positions, the bromination reaction proceeds with high regioselectivity to yield the desired 4-bromo-2-fluorophenol.

Causality of Experimental Choices:

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting material and bromine.

-

Temperature: The reaction is initiated at a low temperature (ice bath) to control the exothermic nature of the bromination and to minimize the formation of side products. Allowing the reaction to proceed to room temperature ensures completion.

-

Quenching: The use of a sodium bisulfite solution is crucial to neutralize any unreacted bromine, ensuring safe handling during the workup.

Step 2: Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid

The introduction of the carboxylic acid group is achieved through the Kolbe-Schmitt reaction. [1][2][3][4][5]This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the counter-ion. For the synthesis of salicylic acid derivatives (ortho-carboxylation), sodium phenoxides are typically favored. [1]The electron-donating hydroxyl group directs the electrophilic attack of CO2 to the ortho and para positions. In 4-bromo-2-fluorophenol, the para position is blocked by the bromine atom, and the electron-withdrawing nature of the fluorine and bromine atoms further influences the electron density of the aromatic ring, favoring carboxylation at the 6-position.

Causality of Experimental Choices:

-

Base: Sodium hydroxide is used to generate the sodium phenoxide in situ, which is the active nucleophile in the Kolbe-Schmitt reaction.

-

Pressure and Temperature: Elevated pressure and temperature are necessary to facilitate the reaction between the less reactive phenoxide and carbon dioxide.

-

Acidification: A strong acid, such as sulfuric acid, is required in the final step to protonate the carboxylate and yield the desired carboxylic acid.

Step 3: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The final step is the esterification of the synthesized 4-bromo-2-fluoro-6-hydroxybenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation. [6][7][8]The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess shifts the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield.

-

Acid Catalyst: A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol for the Synthesis of 4-Bromo-2-fluorophenol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Fluorophenol | 112.11 | 11.21 g | 0.1 |

| Bromine | 159.81 | 15.98 g (5.12 mL) | 0.1 |

| Dichloromethane | 84.93 | 150 mL | - |

| 10% Sodium Bisulfite (aq) | - | 100 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-fluorophenol (11.21 g, 0.1 mol) and dissolve it in dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (15.98 g, 0.1 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of a 10% aqueous solution of sodium bisulfite to quench the excess bromine.

-

Separate the organic layer, and wash it sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-bromo-2-fluorophenol as a pale yellow oil. The product is typically of high purity and can be used in the next step without further purification.

Protocol for the Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2-fluorophenol | 191.00 | 19.10 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |

| Carbon Dioxide | 44.01 | High Pressure | - |

| Concentrated Sulfuric Acid | 98.08 | q.s. | - |

Procedure:

-

In a high-pressure autoclave, place 4-bromo-2-fluorophenol (19.10 g, 0.1 mol) and sodium hydroxide (8.00 g, 0.2 mol).

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with carbon dioxide to 5-6 atm.

-

Heat the mixture to 120-130 °C with stirring for 4-6 hours.

-

Cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

-

Transfer the solid reaction mass to a beaker containing 200 mL of water and stir until dissolved.

-

Cool the solution in an ice bath and slowly acidify with concentrated sulfuric acid to a pH of 1-2.

-

A white precipitate of 4-bromo-2-fluoro-6-hydroxybenzoic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol for the Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate